4-Methoxy-N,3,5-trimethylbenzamide
Description
Properties
IUPAC Name |
4-methoxy-N,3,5-trimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-5-9(11(13)12-3)6-8(2)10(7)14-4/h5-6H,1-4H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBFDKVJRYGCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N,3,5-trimethylbenzamide typically involves the reaction of 4-methoxybenzoic acid with 3,5-dimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-N,3,5-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Methoxy-N,3,5-trimethylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Methoxy-N,3,5-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Methoxybenzamide: Similar structure but lacks the additional methyl groups.
3,5-Dimethylbenzamide: Similar structure but lacks the methoxy group.
N-Methylbenzamide: Similar structure but lacks the methoxy and additional methyl groups.
Uniqueness: 4-Methoxy-N,3,5-trimethylbenzamide is unique due to the presence of both methoxy and multiple methyl groups, which contribute to its distinct chemical and biological properties.
Biological Activity
4-Methoxy-N,3,5-trimethylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a methoxy group and three methyl groups attached to a benzamide backbone, which contributes to its unique chemical reactivity and biological activity. The presence of these substituents enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It is believed to modulate the activity of certain proteins involved in cellular processes, leading to various pharmacological effects:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways within microbial cells.
- Anticancer Properties : Studies suggest that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways that lead to cell death. This is likely mediated by the compound's ability to influence signaling cascades associated with cell survival.
Antiviral Effects
Recent research has highlighted the antiviral properties of derivatives related to this compound. For instance, compounds with similar structures have demonstrated efficacy against Hepatitis B Virus (HBV) by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication. In vitro studies reported that derivatives exhibited IC50 values indicating potent antiviral activity against HBV (e.g., IC50: 1.99 µM) .
| Compound | IC50 (µM) | Selectivity Index (SI) | Target Virus |
|---|---|---|---|
| IMB-0523 | 1.99 | 58 | HBV |
| Lamivudine | 7.37 | N/A | HBV |
Antifungal Properties
Preliminary studies indicate that this compound may also possess antifungal activity against various phytopathogenic fungi. Its structural characteristics appear to enhance its effectiveness in inhibiting fungal growth .
Case Studies
- Antiviral Activity Against HBV : A study synthesized a derivative based on this compound and tested it for anti-HBV activity. The results indicated significant inhibition of HBV replication in both wild-type and drug-resistant strains . The study emphasized the compound's potential as a lead for developing new antiviral therapies.
- Antimicrobial Screening : Another research effort evaluated the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated effective inhibition at low concentrations, suggesting its utility in treating bacterial infections .
Comparison with Similar Compounds
The unique combination of functional groups in this compound sets it apart from structurally similar compounds:
| Compound Name | Unique Features |
|---|---|
| 4-Methoxybenzamide | Lacks additional methyl groups |
| 3,5-Dimethylbenzamide | Lacks the methoxy group |
| N-Methylbenzamide | Lacks methoxy and additional methyl groups |
| This compound | Unique due to both methoxy and multiple methyl groups |
This comparison highlights how the structural attributes of this compound contribute to its enhanced biological activities compared to other benzamide derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
